

4-Hydroxyphenyl diphenyl phosphate chemical structure and properties

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Compound of Interest

Compound Name:	4-Hydroxyphenyl diphenyl phosphate
Cat. No.:	B2658905

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An In-Depth Technical Guide to **4-Hydroxyphenyl diphenyl phosphate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl diphenyl phosphate is an organophosphate ester of significant interest due to its role as a metabolite of widely used flame retardants and plasticizers, such as triphenyl phosphate (TPHP). Understanding its chemical characteristics, synthesis, and biological interactions is crucial for assessing the environmental and health impacts of its parent compounds. This guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis of **4-Hydroxyphenyl diphenyl phosphate**, along with insights into its biological significance and relevant experimental methodologies.

Chemical Structure and Identification

4-Hydroxyphenyl diphenyl phosphate is characterized by a central phosphate group bonded to two phenyl groups and one 4-hydroxyphenyl group.

- IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate[1]
- CAS Number: 56806-74-7[1]

- Molecular Formula: C₁₈H₁₅O₅P[1]
- SMILES: C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of **4-Hydroxyphenyl diphenyl phosphate** is presented below. Experimental data for some properties, such as melting and boiling points, are not readily available for this specific compound, so data for the related compound diphenyl phosphate is included for reference.

Property	Value	Reference>Note
Molecular Weight	342.28 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Slightly soluble in DMSO and Methanol	
XLogP3	4.2	Computed[1]
Monoisotopic Mass	342.06571057 Da	Computed[1]
Melting Point	Not available	Data for diphenyl phosphate: 62-66 °C
Boiling Point	Not available	Data for diphenyl phosphate: 280 °C

Synthesis of 4-Hydroxyphenyl diphenyl phosphate

While a specific, detailed experimental protocol for the synthesis of **4-Hydroxyphenyl diphenyl phosphate** is not widely published, a plausible and common method for the synthesis of aryl phosphate esters involves the reaction of a diaryl chlorophosphate with a phenol. In this case, the reaction of diphenyl chlorophosphate with hydroquinone would yield the desired product.

Plausible Experimental Protocol:

Reaction: Diphenyl chlorophosphate + Hydroquinone → **4-Hydroxyphenyl diphenyl phosphate** + HCl

Reagents and Materials:

- Diphenyl chlorophosphate
- Hydroquinone
- Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
- Tertiary amine base (e.g., Triethylamine, Pyridine) to act as an HCl scavenger
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.0 equivalent) in the anhydrous aprotic solvent.
- Add the tertiary amine base (1.1 equivalents) to the solution and stir.
- Slowly add a solution of diphenyl chlorophosphate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).
- Upon completion, filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.
- Wash the filtrate with water, then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter to remove the drying agent and concentrate the solvent in vacuo.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **4-Hydroxyphenyl diphenyl phosphate**.
- Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Applications and Biological Significance

4-Hydroxyphenyl diphenyl phosphate is primarily of interest as a metabolite of organophosphate flame retardants (OPFRs) like triphenyl phosphate (TPHP). OPFRs are widely used as additives in plastics, electronics, textiles, and furniture to reduce flammability. Due to their additive nature, they can leach into the environment, leading to human exposure.

Role as a Metabolite

TPHP is metabolized in the body to diphenyl phosphate (DPHP) and hydroxylated metabolites, including **4-Hydroxyphenyl diphenyl phosphate**. The presence of these metabolites in urine is used as a biomarker for human exposure to TPHP. Studies have shown that the biotransformation of OPFRs can sometimes lead to metabolites with different or even greater toxicity than the parent compound.

Biological Activity and Toxicology

Research on the biological effects of **4-Hydroxyphenyl diphenyl phosphate** is often in the context of the toxicology of its parent compounds.

- Endocrine Disruption: Organophosphate esters, including TPHP and its metabolites, have been investigated for their potential as endocrine-disrupting chemicals.
- Toxicity Studies: In vitro studies on the cytotoxicity of TPHP and its hydroxylated metabolite (OH-TPHP) in HepG2 cells have shown that the hydroxylated metabolite can exhibit greater cytotoxicity than the parent compound. The toxic effects observed were related to lipid metabolism, with evidence of induced endoplasmic reticulum stress.
- Developmental Toxicity: Studies on the major metabolite of TPHP, diphenyl phosphate (DPHP), have shown developmental toxicity in zebrafish embryos, including cardiac defects.

- Insulin Resistance: Research has indicated that TPHP can induce hepatic insulin resistance, a key factor in type 2 diabetes, through mechanisms involving endoplasmic reticulum stress. The metabolite DPHP was found to be less potent in this regard.

Experimental Methodologies

Analysis of Metabolites

The detection and quantification of **4-Hydroxyphenyl diphenyl phosphate** and other OPFR metabolites in biological samples like urine are typically performed using:

- Solid-Phase Extraction (SPE): To concentrate the analytes from the sample matrix.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective detection and quantification.

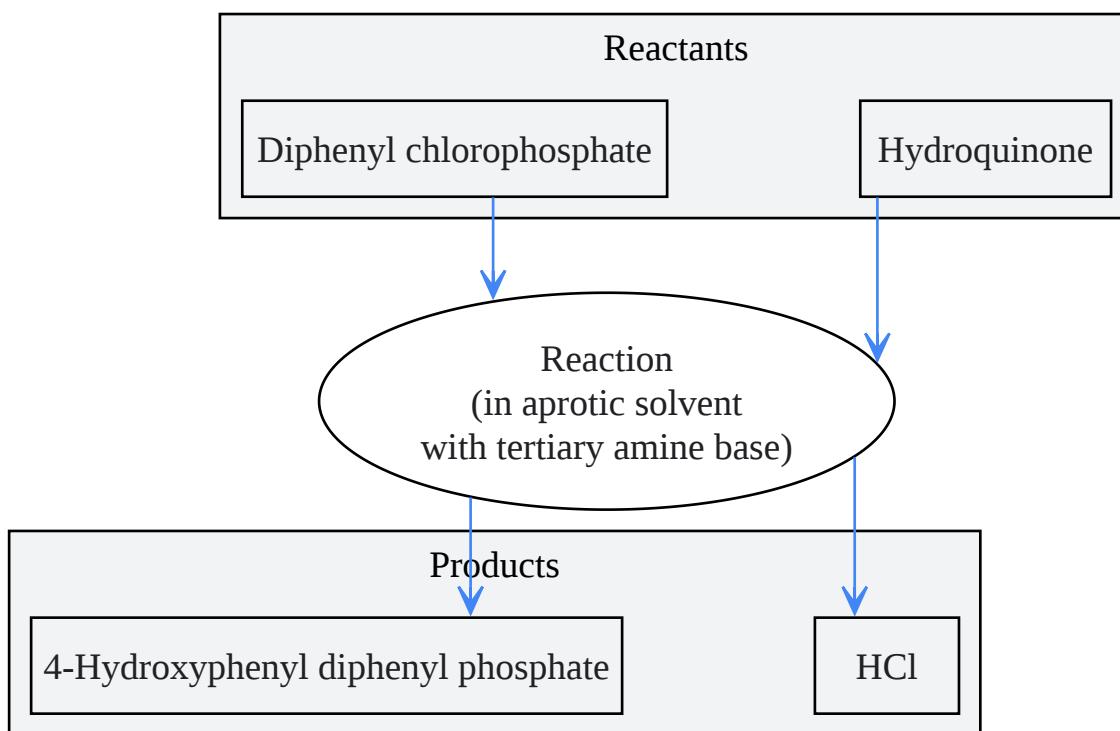
In Vitro Toxicity Assays

Commonly used in vitro models and assays to assess the toxicity of OPFRs and their metabolites include:

- Cell Viability Assays: Using cell lines such as HepG2 (human liver carcinoma) or L02 (human normal liver) to determine cytotoxicity.
- Gene Expression Analysis (e.g., RNA sequencing): To identify the molecular pathways affected by the compound.
- Endocrine Activity Assays: Using reporter gene assays in cell lines to screen for agonist or antagonist activity on nuclear receptors.
- Zebrafish Embryo Model: To assess developmental toxicity and cardiotoxicity.

Visualizations

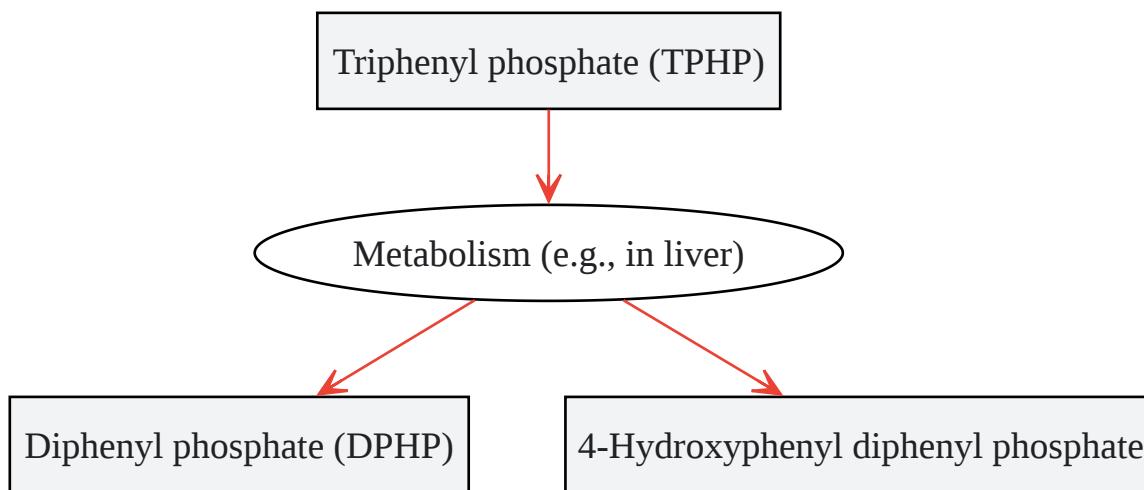
Synthesis Pathway of 4-Hydroxyphenyl diphenyl phosphate



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Caption: Plausible synthesis of **4-Hydroxyphenyl diphenyl phosphate**.

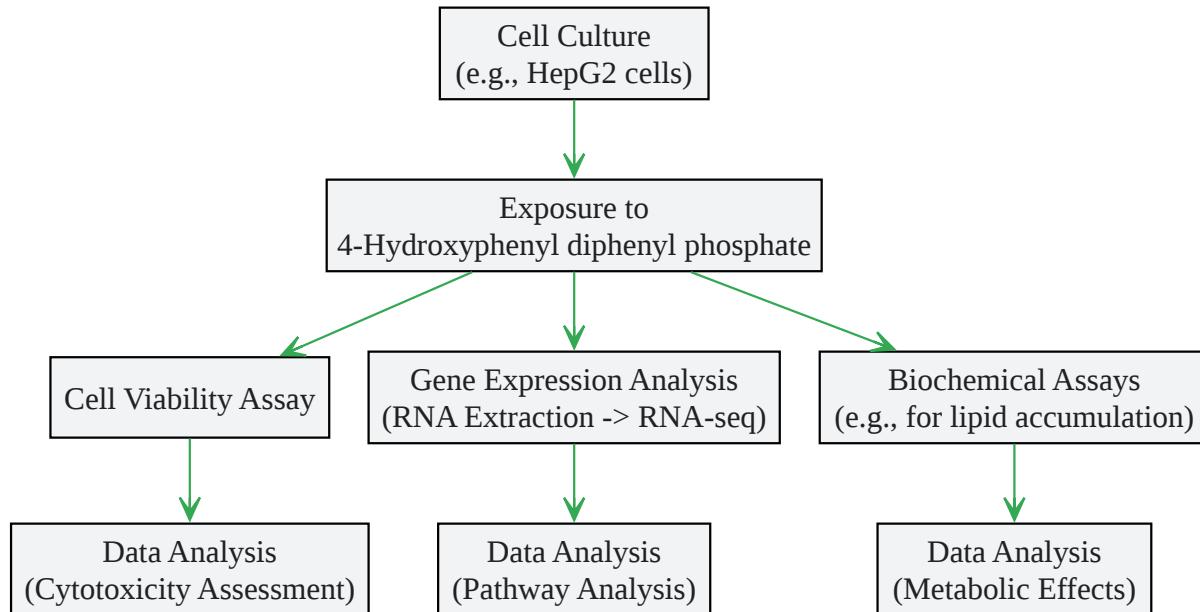
Metabolic Pathway of Triphenyl Phosphate (TPHP)



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Caption: Simplified metabolic pathway of Triphenyl Phosphate (TPHP).

Experimental Workflow for In Vitro Toxicity Assessment



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Caption: General workflow for in vitro toxicity testing.

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References

- 1. Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
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